Evacetrapib

Catalog No.
S548850
CAS No.
1186486-62-3
M.F
C31H36F6N6O2
M. Wt
638.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Evacetrapib

CAS Number

1186486-62-3

Product Name

Evacetrapib

IUPAC Name

4-[[(5S)-5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid

Molecular Formula

C31H36F6N6O2

Molecular Weight

638.6 g/mol

InChI

InChI=1S/C31H36F6N6O2/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45)/t20?,22?,26-/m0/s1

InChI Key

IHIUGIVXARLYHP-UXNJHFGPSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

LY2484595; LY 2484595; LY-2484595; Evacetrapib.

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C

Isomeric SMILES

CC1=CC(=C2C(=C1)[C@H](CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C

The exact mass of the compound Evacetrapib is 638.28039 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Evacetrapib is a potent, selective benzazepine-based inhibitor of cholesteryl ester transfer protein (CETP), widely utilized as a benchmark compound in lipid metabolism research and advanced formulation science. Unlike earlier-generation or highly lipophilic analogs, Evacetrapib offers a distinct physicochemical profile characterized by a glass transition temperature (Tg) of 72 °C, a melting point of 104 °C, and an exceptionally low aqueous crystalline solubility of 33 ng/mL [1]. These properties make it not only a critical pharmacological tool for modulating high-density lipoprotein (HDL) and low-density lipoprotein (LDL) dynamics without off-target steroidogenesis, but also a rigorous model active pharmaceutical ingredient (API) for developing amorphous solid dispersions (ASDs) and evaluating moisture-induced phase separation in polymer matrices [1]. For procurement professionals and lead scientists, Evacetrapib represents a structurally distinct, process-sensitive material that demands specific handling and formulation strategies to unlock its full in vitro and in vivo utility.

Substituting Evacetrapib with other in-class CETP inhibitors fundamentally compromises experimental integrity and formulation predictability. Utilizing Torcetrapib as a substitute introduces severe off-target liabilities, specifically the dramatic induction of aldosterone and cortisol biosynthesis, which confounds cardiovascular and metabolic assay readouts [1]. Conversely, substituting with Anacetrapib introduces extreme lipophilicity that results in massive adipose tissue accumulation and an elimination half-life extending into weeks or years, effectively destroying the viability of longitudinal crossover studies or precise washout protocols [2]. Furthermore, utilizing Dalcetrapib results in significantly weaker target engagement, requiring higher dosing that complicates solubility-limited formulation workflows. Evacetrapib is therefore non-interchangeable for applications requiring high CETP potency combined with a predictable, moderate pharmacokinetic clearance and a clean off-target endocrine profile.

In Vitro Target Potency and Assay Sensitivity

In biochemical buffer assays utilizing human recombinant CETP, Evacetrapib demonstrates an absolute IC50 of 5.5 nM. In direct head-to-head comparisons, this demonstrates higher potency than both Torcetrapib (IC50 = 25.2 nM) and Anacetrapib (IC50 = 21.5 nM) under identical assay conditions[1].

Evidence DimensionRecombinant CETP Inhibition (IC50)
Target Compound DataEvacetrapib: 5.5 nM
Comparator Or BaselineTorcetrapib: 25.2 nM; Anacetrapib: 21.5 nM
Quantified Difference~4-fold lower IC50 than closest analogs
ConditionsIn vitro buffer assay using human recombinant CETP protein

Enables researchers to use significantly lower API concentrations in high-throughput screening and binding assays, minimizing solvent-induced artifacts.

Off-Target Endocrine Specificity in Cellular Models

Torcetrapib's utility in cardiovascular models is severely limited by its off-target induction of steroidogenesis. In human adrenal cortical carcinoma H295R cell lines, Evacetrapib does not induce aldosterone or cortisol biosynthesis at any tested concentration, whereas Torcetrapib dramatically upregulates the synthesis of both hormones [1].

Evidence DimensionAldosterone and Cortisol Biosynthesis Induction
Target Compound DataEvacetrapib: No induction observed
Comparator Or BaselineTorcetrapib: Dramatic induction of both hormones
Quantified DifferenceComplete absence of off-target steroidogenesis for Evacetrapib
ConditionsHuman adrenal cortical carcinoma cell line (H295R) in vitro

Critical for procuring a clean pharmacological tool that isolates CETP inhibition without confounding blood pressure or endocrine pathways in cellular and animal models.

Tissue Clearance and Washout Protocol Viability

The extreme lipophilicity of Anacetrapib leads to a terminal elimination half-life that can extend for years due to adipose tissue sequestration. In contrast, Evacetrapib exhibits a much more manageable terminal half-life of approximately 40-44 hours in healthy subjects, without the permanent adipose accumulation characteristic of Anacetrapib [1].

Evidence DimensionTerminal Elimination Half-Life and Tissue Retention
Target Compound DataEvacetrapib: ~40-44 hours (no long-term adipose sequestration)
Comparator Or BaselineAnacetrapib: Weeks to years (massive adipose accumulation)
Quantified DifferenceSignificantly faster clearance and lack of permanent fat retention
ConditionsIn vivo pharmacokinetic profiling post-dosing

Ensures the viability of longitudinal and crossover study designs by allowing for realistic washout periods, which are impossible with Anacetrapib.

Amorphous Solid Dispersion (ASD) Formulation Processability

Evacetrapib is highly hydrophobic, with a crystalline aqueous solubility of just 33 ng/mL at pH 6.8. When formulated as an amorphous solid dispersion (ASD) with polymers like PVPVA, its amorphous solubility increases to 481 ng/mL. However, the processability is highly sensitive to moisture; introducing as little as 2% water into the organic solvent system during film formation induces immediate phase separation, destroying the solubility advantage [1].

Evidence DimensionAqueous Solubility and Phase Stability
Target Compound DataAmorphous Evacetrapib ASD: 481 ng/mL (requires <2% water during processing)
Comparator Or BaselineCrystalline Evacetrapib: 33 ng/mL
Quantified Difference~14.5-fold increase in solubility, strictly dependent on anhydrous processing
ConditionspH 6.8 buffer at 25 °C; ASD formation via solvent casting

Dictates strict procurement requirements for anhydrous solvents and environmental moisture control during formulation and manufacturing workflows.

Intravenous Preclinical Vehicle Compatibility

Due to its extreme aqueous insolubility, standard aqueous buffers fail to deliver Evacetrapib intravenously. Successful IV formulation requires a specialized vehicle; a stock solution of 24.0 µg/mL Evacetrapib is chemically stable and resistant to non-specific binding only when formulated in 50% (v/v) ethanol and 0.1 M sodium hydroxide, prior to dilution [1].

Evidence DimensionIntravenous Vehicle Stability
Target Compound DataEvacetrapib in 50% EtOH / 0.1 M NaOH: Stable and filterable (0.2 µm)
Comparator Or BaselineStandard aqueous buffers: Incompatible / precipitation
Quantified DifferenceEnables successful IV administration and prevents line-binding
ConditionsPreparation of Investigation Medicinal Product (IMP) stock for IV infusion

Guides laboratory managers to procure the correct excipients and avoid costly dosing failures or API loss in preclinical pharmacokinetic studies.

High-Fidelity Cardiovascular and Lipid Metabolism Modeling

Because Evacetrapib completely lacks the aldosterone-inducing off-target effects of Torcetrapib, it is a highly suitable CETP inhibitor for in vivo models assessing atherosclerosis, reverse cholesterol transport, and lipoprotein dynamics without confounding drug-induced hypertension [1].

Longitudinal Crossover Pharmacokinetic Studies

Evacetrapib’s moderate terminal half-life (~40-44 hours) and lack of permanent adipose tissue accumulation make it highly suited for complex, multi-phase in vivo study designs where subjects require a complete drug washout—a protocol rendered impossible by the extreme lipophilicity and multi-year retention of Anacetrapib [2].

Moisture-Sensitive Amorphous Solid Dispersion (ASD) Development

With a well-characterized Tg of 72 °C and extreme crystalline hydrophobicity, Evacetrapib serves as a rigorous model API for formulation scientists optimizing hot-melt extrusion or solvent-casting processes. Its strict requirement for <2% water during processing to prevent phase separation makes it an effective stress-test compound for evaluating novel anti-nucleating polymers and anhydrous manufacturing workflows [3].

High-Throughput Biochemical CETP Screening

Leveraging its 5.5 nM IC50 against recombinant CETP, Evacetrapib is an effective positive control and benchmark compound in high-throughput screening assays, allowing for lower API concentrations that minimize solvent interference compared to weaker analogs like Torcetrapib [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.7

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

638.28039338 Da

Monoisotopic Mass

638.28039338 Da

Heavy Atom Count

45

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

51XWV9K850

Drug Indication

Treatment of hypercholesterolaemia, Treatment of hypo-high-density-lipoprotein-cholesterolaemia

Wikipedia

Evacetrapib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Suico JG, Friedrich S, Krueger KA, Zhang W. Evacetrapib at a Supratherapeutic Steady State Concentration Does Not Prolong QT in a Thorough QT/QTc Study in Healthy Participants. J Cardiovasc Pharmacol Ther. 2013 Nov 22. [Epub ahead of print] PubMed PMID: 24271137.
2: Steen DL, Cannon CP. Atherosclerosis. Effects of evacetrapib administered as monotherapy or in combination with statins. Rev Cardiovasc Med. 2012;13(1):e48-51. PubMed PMID: 22754969.
3: Nicholls SJ. Evacetrapib. Curr Cardiol Rep. 2012 Jun;14(3):245-50. doi: 10.1007/s11886-012-0252-3. Review. PubMed PMID: 22362199.
4: Mearns BM. Pharmacotherapy: Beneficial effects of evacetrapib. Nat Rev Cardiol. 2011 Nov 29;9(1):6. doi: 10.1038/nrcardio.2011.193. PubMed PMID: 22124317.
5: Nicholls SJ, Brewer HB, Kastelein JJ, Krueger KA, Wang MD, Shao M, Hu B, McErlean E, Nissen SE. Effects of the CETP inhibitor evacetrapib administered as monotherapy or in combination with statins on HDL and LDL cholesterol: a randomized controlled trial. JAMA. 2011 Nov 16;306(19):2099-109. doi: 10.1001/jama.2011.1649. PubMed PMID: 22089718.
6: Cao G, Beyer TP, Zhang Y, Schmidt RJ, Chen YQ, Cockerham SL, Zimmerman KM, Karathanasis SK, Cannady EA, Fields T, Mantlo NB. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure. J Lipid Res. 2011 Dec;52(12):2169-76. doi: 10.1194/jlr.M018069. Epub 2011 Sep 25. PubMed PMID: 21957197; PubMed Central PMCID: PMC3220285.

Explore Compound Types